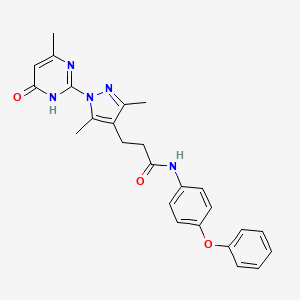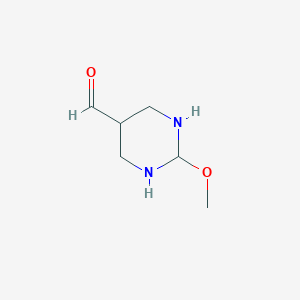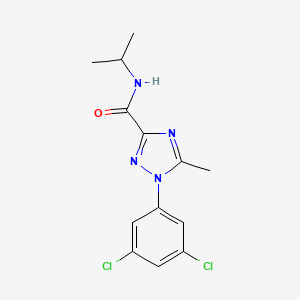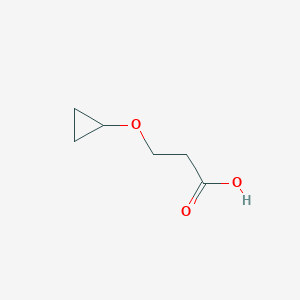![molecular formula C18H20N2O2 B2673542 4-[(4-phenylpiperazin-1-yl)methyl]benzoic Acid CAS No. 358678-81-6](/img/structure/B2673542.png)
4-[(4-phenylpiperazin-1-yl)methyl]benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-phenylpiperazin-1-yl)methyl]benzoic acid is an organic compound that features a benzoic acid moiety linked to a phenylpiperazine group via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-phenylpiperazin-1-yl)methyl]benzoic acid typically involves the reaction of 4-(chloromethyl)benzoic acid with 1-phenylpiperazine. The reaction is carried out in the presence of a solvent and an acid-binding agent.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and environmentally friendly. The process involves fewer reaction steps, uses readily available raw materials, and employs nanofiltration techniques to minimize waste and energy consumption. The yield of the product is typically high, with a purity of over 99.8% .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-phenylpiperazin-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives.
Applications De Recherche Scientifique
4-[(4-phenylpiperazin-1-yl)methyl]benzoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 4-[(4-phenylpiperazin-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition can enhance cognitive function by increasing acetylcholine levels in the brain .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(4-methylpiperazin-1-yl)methyl]benzoic acid: Used as an intermediate in the synthesis of imatinib, a cancer treatment drug.
2-[(4-phenylpiperazin-1-yl)methyl]benzoic acid: Similar structure but with different pharmacological properties.
Uniqueness
4-[(4-phenylpiperazin-1-yl)methyl]benzoic acid is unique due to its specific structural features that allow it to interact with a variety of biological targets. Its versatility in chemical reactions and applications in medicinal chemistry make it a valuable compound for research and industrial purposes.
Propriétés
IUPAC Name |
4-[(4-phenylpiperazin-1-yl)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-18(22)16-8-6-15(7-9-16)14-19-10-12-20(13-11-19)17-4-2-1-3-5-17/h1-9H,10-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRWXULBKHXFQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide](/img/structure/B2673469.png)
![2-[2-(4-Chlorophenyl)adamantan-2-yl]-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride](/img/structure/B2673471.png)
![[1-(Naphthalen-2-ylamino)-1-oxopropan-2-yl] 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate](/img/structure/B2673472.png)





![3-isopentylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2673481.png)
